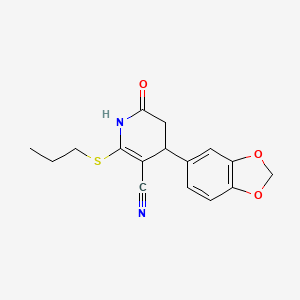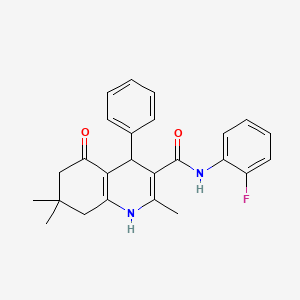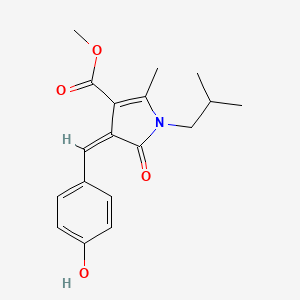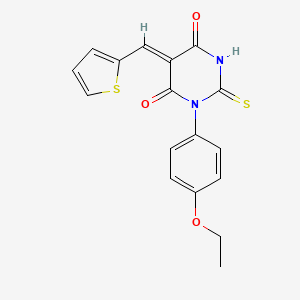![molecular formula C18H27N3O2 B11641483 1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B11641483.png)
1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and have been studied for various applications in medicinal chemistry. This compound features a piperazine ring substituted with a 4-methylcyclohexyl group and a 3-nitrophenylmethyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.
Substitution with 4-methylcyclohexyl group: This step involves the alkylation of the piperazine ring with a 4-methylcyclohexyl halide under basic conditions.
Introduction of the 3-nitrophenylmethyl group: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with a 3-nitrobenzyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl halides under basic conditions.
Major Products Formed
Reduction of the nitro group: 1-(4-Methylcyclohexyl)-4-[(3-aminophenyl)methyl]piperazine.
Substitution reactions: Various substituted piperazine derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with receptors or enzymes.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Use as a precursor in the manufacture of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine would depend on its interaction with molecular targets such as receptors, enzymes, or ion channels. The nitro group may play a role in its biological activity, potentially through redox reactions or interactions with nucleophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
1-(4-Methylcyclohexyl)piperazine: Lacks the 3-nitrophenylmethyl group.
4-[(3-Nitrophenyl)methyl]piperazine: Lacks the 4-methylcyclohexyl group.
1-(4-Methylcyclohexyl)-4-phenylpiperazine: Lacks the nitro group.
Uniqueness
1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine is unique due to the presence of both the 4-methylcyclohexyl and 3-nitrophenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C18H27N3O2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
1-(4-methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H27N3O2/c1-15-5-7-17(8-6-15)20-11-9-19(10-12-20)14-16-3-2-4-18(13-16)21(22)23/h2-4,13,15,17H,5-12,14H2,1H3 |
InChIキー |
WIGYKFDFEQOAPR-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641400.png)


![5-(4-Butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641427.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641438.png)
![Ethyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11641441.png)
![ethyl 4-[(7Z)-7-[(5-iodofuran-2-yl)methylidene]-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11641449.png)


![4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641466.png)
![1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11641474.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11641481.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641487.png)
